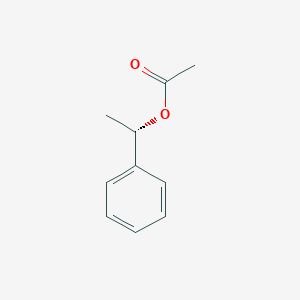

(s)-1-Phenylethyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

16197-93-6 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 |

Purity |

95% min. |

Synonyms |

1S-Styrallyl acetate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Phenylethyl Acetate

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce enantiomerically pure compounds. In the context of (S)-1-phenylethyl acetate (B1210297) synthesis, enzymes such as lipases and esterases are pivotal in achieving high enantiomeric excess (ee).

Biocatalytic Hydrolysis of Racemic 1-Phenylethyl Acetate

Biocatalytic hydrolysis of racemic 1-phenylethyl acetate is a widely employed method for the kinetic resolution of its enantiomers. This process utilizes enzymes that preferentially hydrolyze one enantiomer, leaving the other enriched.

The success of biocatalytic hydrolysis hinges on the specificity of the chosen enzyme. Lipases and esterases are the most common biocatalysts for this purpose, with Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, being a benchmark enzyme due to its high activity and enantioselectivity. nih.govnih.govmdpi.com

Novel microbial esterases are also being explored to enhance the efficiency of this process. For instance, BSE01281, a novel esterase discovered from a marine environment, has demonstrated its capability in the enantioselective resolution of (±)-1-phenylethyl acetate. researchgate.net In one study, BSE01281 was used for the direct hydrolysis of racemic 1-phenylethyl acetate, producing (R)-1-phenylethanol with an enantiomeric excess of over 99% and leaving behind the desired (S)-1-phenylethyl acetate with an ee of over 95% at 49% conversion. researchgate.netucc.ie Another novel esterase, LipG9, identified from a metagenomic library, has also been investigated for its potential in kinetic resolutions, highlighting the continuous search for more efficient biocatalysts. researchgate.net

| Enzyme | Source | Reaction | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| Novozym 435 (Candida antarctica Lipase B) | Fungal | Hydrolysis | (R)-1-phenylethanol | Not Specified | ~50% | researchgate.net |

| BSE01281 | Bacillus sp. SCSIO 15121 | Hydrolysis | (S)-1-phenylethyl acetate | >95% | 49% | researchgate.netucc.ie |

| YbfF | E. coli | Hydrolysis | (R)-1-phenylethanol | >99% | Not Specified | core.ac.uk |

Kinetic resolution is a key strategy for enriching one enantiomer from a racemic mixture. In the context of (S)-1-phenylethyl acetate synthesis, this involves the enantioselective hydrolysis of the racemic acetate. The enzyme preferentially hydrolyzes the (R)-enantiomer to (R)-1-phenylethanol, leaving the unreacted (S)-1-phenylethyl acetate in high enantiomeric purity. mdpi.comresearchgate.net The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. scielo.br

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. scielo.br For example, a DKR process for (R)-1-phenylethyl acetate was developed using a lipase combined with niobium salts as racemization agents, achieving a 92% conversion with 85% ee. scielo.br

The enantioselectivity of the biocatalytic hydrolysis is significantly influenced by various reaction conditions:

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrate, thereby influencing enzyme activity and enantioselectivity. For many lipases and esterases, a pH around 7.0 is optimal. researchgate.net

Temperature: Temperature impacts the enzyme's stability and activity. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature needs to be determined for each specific enzyme. For instance, one study found the optimal reaction temperature for the kinetic resolution of 1-phenylethanol (B42297) using Novozym 435 to be 60°C. mdpi.com

Solvents: The choice of solvent can dramatically affect the enzyme's conformation and, consequently, its enantioselectivity. Organic solvents are often used to dissolve the substrate and product. For example, n-hexane has been shown to be a suitable solvent for the kinetic resolution of 1-phenylethanol catalyzed by Novozym 435. mdpi.com

Ionic Liquids and Deep Eutectic Solvents (DESs): These have emerged as green alternatives to conventional organic solvents. They can enhance enzyme stability and enantioselectivity. researchgate.netscirp.org Studies have shown that natural deep eutectic solvents (NADES) can be used as effective media for the lipase-catalyzed kinetic resolution of (R,S)-1-phenylethyl acetate. researchgate.net The use of DESs can also facilitate the recovery and reuse of both the enzyme and the solvent. researchgate.net

Biocatalytic Transesterification

Biocatalytic transesterification is another important route for the synthesis of (S)-1-phenylethyl acetate. This method typically involves the reaction of racemic 1-phenylethanol with an acyl donor, such as vinyl acetate, in the presence of a lipase. nih.govmdpi.com The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-1-phenylethanol unreacted, which can then be acetylated to obtain (S)-1-phenylethyl acetate.

Novozym 435 is a highly effective catalyst for this reaction. nih.govmdpi.com In one study, using Novozym 435 in n-hexane with vinyl acetate as the acyl donor, a 61.49% yield of 1-phenylethyl acetate was achieved after 24 hours at 60°C. mdpi.com The choice of acyl donor is crucial; vinyl esters are often preferred as they drive the reaction equilibrium towards product formation. thieme-connect.de

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Yield/Conversion | Reference |

| Novozym 435 | Racemic 1-phenylethanol | Vinyl acetate | n-Hexane | 60 | 61.49% Yield | mdpi.com |

| BSE01281 | Racemic 1-phenylethanol | Vinyl acetate | Acetone | 50 | 42% Conversion | researchgate.netucc.ie |

Bioreduction of Prochiral Precursors

An alternative and highly efficient strategy for producing enantiomerically pure (S)-1-phenylethanol, the precursor to (S)-1-phenylethyl acetate, is the asymmetric bioreduction of a prochiral ketone, namely acetophenone (B1666503). This approach can theoretically achieve a 100% yield of the desired enantiomer. Subsequent chemical acetylation of the resulting (S)-1-phenylethanol yields the target compound.

Various microorganisms and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are employed for this transformation. For example, an (R)-specific ADH from Lactobacillus kefir has been shown to be effective in catalyzing the reduction of acetophenone to (R)-1-phenylethanol. researchgate.net Conversely, other microbial systems can be used to produce the (S)-enantiomer. The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum catalyzes the stereospecific reduction of acetophenone to (S)-1-phenylethanol.

| Enzyme/Microorganism | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Acetophenone | (S)-1-phenylethanol | High | |

| Lactobacillus kefir ADH | Acetophenone | (R)-1-phenylethanol | >99% | researchgate.net |

Whole-Cell Biocatalysis

Whole-cell biocatalysis leverages the enzymatic machinery of microorganisms or plant cells to perform stereoselective transformations. This approach is advantageous due to the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems.

Various microbial strains have demonstrated efficacy in producing enantiopure precursors for (S)-1-phenylethyl acetate, primarily through the asymmetric reduction of acetophenone to (S)-1-phenylethanol or the kinetic resolution of the racemic acetate.

Saccharomyces cerevisiae : Commonly known as baker's yeast, Saccharomyces cerevisiae is a well-established biocatalyst for the asymmetric synthesis of chiral alcohols. It has been shown to produce phenylethyl acetate as a natural metabolite. google.com Its reductase enzymes can convert acetophenone into (S)-1-phenylethanol. For instance, baker's yeast has been effectively used as a catalyst in the bio-asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, achieving high enantiomeric excess (ee). researchgate.net

Arthrobacter sp. : Lipase from Arthrobacter sp. has been identified as an efficient enzyme for the resolution of racemic 1-phenylethanol. frontiersin.org Studies involving whole cells of this bacterium have shown the production of the desired alcohol with approximately 96% ee. frontiersin.org

Bacillus sp. : Various species of Bacillus are promising biocatalysts for synthesizing chiral compounds. Deep-sea Bacillus sp. DL-2, used as a whole-cell biocatalyst, can asymmetrically hydrolyze (±)-1-phenylethyl acetate to yield (S)-1-phenylethyl acetate with an optical purity of 99.8%. Another strain, Bacillus sp. SCSIO 15121, possesses a novel esterase that, through direct hydrolysis of racemic 1-phenylethyl acetate, can produce (S)-1-phenylethyl acetate with an enantiomeric excess greater than 95% at 49% conversion. nih.govscispace.com

Pseudomonas sp. : An esterase from Pseudomonas fluorescens has been reported to hydrolyze 1-phenylethyl acetate, demonstrating the potential of this genus in kinetic resolutions. semanticscholar.org

Plant Tissues : A novel approach termed "botanochemistry" utilizes fresh plant tissues directly as biocatalysts. In the context of producing the precursor alcohol, Ispir bean (Phaseolus vulgaris) has been used as a source of alcohol dehydrogenase (ADH) for the asymmetric bioreduction of acetophenone. semanticscholar.org This whole-cell biocatalyst approach yielded enantiomerically pure (S)-1-phenylethanol with an enantiomeric excess of over 99%. semanticscholar.org

Table 1: Performance of Whole-Cell Biocatalysts in (S)-1-Phenylethyl Acetate Synthesis & Precursor Synthesis

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield |

| Bacillus sp. DL-2 | (±)-1-Phenylethyl acetate | (S)-1-Phenylethyl acetate | 99.8% | --- |

| Bacillus sp. SCSIO 15121 | (±)-1-Phenylethyl acetate | (S)-1-Phenylethyl acetate | >95% | 49% |

| Phaseolus vulgaris (Ispir bean) | Acetophenone | (S)-1-Phenylethanol | >99% | 40% Yield (2.4 mM) |

| Arthrobacter sp. (whole cells) | (±)-1-Phenylethanol | (R)-1-Phenylethyl acetate / (S)-1-Phenylethanol | ~96% | --- |

Enzymatic Systems

The use of isolated enzymes offers higher specificity and easier optimization of reaction conditions compared to whole-cell systems. Esterases and alcohol dehydrogenases are the primary enzyme classes employed for the synthesis of (S)-1-phenylethyl acetate.

Alcohol Dehydrogenases (ADHs) : These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. The asymmetric reduction of acetophenone is a direct route to (S)-1-phenylethanol, which can then be easily acetylated. ADHs that follow Prelog's rule typically yield the (S)-alcohol. nih.govscispace.com An (S)-specific 1-phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 catalyzes the NAD+-dependent stereospecific oxidation of (S)-1-phenylethanol to acetophenone and, importantly, the reverse reaction, which is of significant biotechnological interest. ias.ac.in

Esterases and Lipases : These enzymes are widely used for the kinetic resolution of racemic 1-phenylethanol or racemic 1-phenylethyl acetate. In the kinetic resolution of (±)-1-phenylethanol via transesterification, the enzyme selectively acylates the (R)-enantiomer, leaving behind the unreacted (S)-1-phenylethanol with high optical purity. Conversely, in the hydrolysis of (±)-1-phenylethyl acetate, the enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-1-phenylethyl acetate enantiomerically enriched. semanticscholar.org

Novozym 435 , an immobilized lipase B from Candida antarctica (CALB), is a highly effective and commonly used biocatalyst for these resolutions. ias.ac.inacs.org

A novel esterase from Bacillus sp. SCSIO 15121 can produce (S)-1-phenylethyl acetate with >95% ee through the hydrolysis of the racemic acetate. nih.govscispace.com

Table 2: Examples of Enzymatic Systems in (S)-1-Phenylethyl Acetate Synthesis

| Enzyme System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| (S)-1-Phenylethanol Dehydrogenase (PED) | Asymmetric Reduction | Acetophenone | (S)-1-Phenylethanol | High |

| Esterase from Bacillus sp. SCSIO 15121 | Hydrolytic Kinetic Resolution | (±)-1-Phenylethyl acetate | (S)-1-Phenylethyl acetate | >95% |

| Novozym 435 (CALB) | Acylation Kinetic Resolution | (±)-1-Phenylethanol | (S)-1-Phenylethanol | >99% |

Asymmetric Catalysis for Stereoselective Synthesis

Asymmetric catalysis using chiral metal complexes or small organic molecules provides a powerful alternative to biocatalysis for producing enantiomerically pure compounds.

Organometallic Catalysis for Enantioselective Transformations

Chiral organometallic complexes are highly effective catalysts for the asymmetric hydrogenation or transfer hydrogenation of ketones. researchgate.net The synthesis of (S)-1-phenylethanol is typically achieved through the asymmetric reduction of acetophenone using catalysts based on ruthenium (Ru), rhodium (Rh), or iridium (Ir).

Ruthenium Catalysis : Chiral Ru(II) complexes are among the most successful catalysts for this transformation. A notable example is the complex [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)], which catalyzes the asymmetric hydrogenation of acetophenone in methanol (B129727) to give (S)-1-phenylethanol with 96% ee and 100% yield. acs.org Similarly, chiral half-sandwich ruthenium catalysts derived from proline have been shown to reduce acetophenone to (S)-1-phenylethanol with 97% ee and 95% yield in water. acs.org These reactions often proceed through a metal-ligand bifunctional mechanism. acs.org

Rhodium Catalysis : Chiral rhodium complexes, such as those combining the pentamethylcyclopentadienylrhodium chloride dimer with ligands like 1R,2S-aminoindanol, are also superior catalysts for the asymmetric transfer hydrogenation of acetophenone, capable of producing both (R)- and (S)-1-phenylethanol in high yields. acs.orglibretexts.org

Table 3: Organometallic Catalysts for Asymmetric Synthesis of (S)-1-Phenylethanol

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| [Ru(OSO2CF3){(S,S)-TsDPEN}(η6-p-cymene)] | Asymmetric Hydrogenation | Acetophenone | (S)-1-Phenylethanol | 96% | 100% |

| Proline-derived Ru half-sandwich complex | Asymmetric Transfer Hydrogenation | Acetophenone | (S)-1-Phenylethanol | 97% | 95% |

Organocatalysis in Asymmetric Reactions

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids, such as chiral phosphoric acids (PAs), are a prominent class of organocatalysts. wikipedia.orgnoaa.gov

These catalysts function by activating substrates through hydrogen bonding or the formation of chiral ion pairs. wikipedia.org While chiral PAs have been successfully applied to a wide array of enantioselective reactions, including the reduction of imines and α,β-unsaturated ketones, their specific application to the direct asymmetric reduction of simple ketones like acetophenone to produce (S)-1-phenylethanol is less frequently documented compared to biocatalytic and organometallic methods. semanticscholar.orgsigmaaldrich.com The primary mode of action for these catalysts often involves the activation of different functional groups than those present in a simple ketone reduction. wikipedia.org

Mechanism and Enantioselectivity in Biocatalytic Transformations

Enzyme Characterization and Mechanism of Action in Chiral Resolution

The efficacy of the kinetic resolution of racemic 1-phenylethanol (B42297) hinges on the specific characteristics of the enzyme employed. Lipases are the most common biocatalysts for this transformation due to their broad substrate tolerance, high stability in organic solvents, and distinct enantioselectivity.

Lipases (E.C. 3.1.1.3) are serine hydrolases that, in near-anhydrous organic media, can catalyze esterification and transesterification reactions. The catalytic triad in the active site, typically composed of serine, histidine, and aspartate or glutamate residues, is responsible for the catalytic activity. The stereospecificity of lipases arises from the three-dimensional arrangement of the amino acids forming the active site, which creates a chiral environment. This environment allows the enzyme to differentiate between the two enantiomers of a chiral substrate like 1-phenylethanol.

Various lipases have demonstrated efficacy in the kinetic resolution of racemic 1-phenylethanol, including those from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia (formerly Pseudomonas cepacia), and Candida rugosa. mdpi.com Studies have shown that Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a particularly effective and frequently used biocatalyst for this reaction. scirp.orgscirp.org The choice of enzyme is critical, as different lipases can exhibit varying degrees of enantioselectivity and activity under the same reaction conditions. For instance, in one study, lipase from Burkholderia cepacia demonstrated high enantioselectivity in a biphasic system of n-heptane and an ionic liquid. mdpi.com

In the lipase-mediated acylation of racemic 1-phenylethanol, there is a consistent and predictable stereochemical preference. The majority of commonly used lipases, including CALB and lipases from Pseudomonas species, preferentially acylate the (R)-enantiomer of 1-phenylethanol to produce (R)-1-phenylethyl acetate (B1210297). This leaves the unreacted substrate enriched in the (S)-enantiomer, (S)-1-phenylethanol. Subsequently, (S)-1-phenylethyl acetate can be produced by the acylation of the resolved (S)-1-phenylethanol.

This observed preference often aligns with "Kazlauskas's Rule," an empirical guideline used to predict the stereopreference of many hydrolases, including lipases, in the resolution of secondary alcohols. The rule considers the relative sizes of the substituents attached to the chiral carbon atom. For a secondary alcohol, the active site of the lipase is modeled with a large and a small binding pocket. The enantiomer that fits the hydroxyl group and the smaller substituent in their respective positions while placing the larger substituent in the larger pocket is preferentially acylated. In the case of 1-phenylethanol, the phenyl group is larger than the methyl group, and for many lipases, this results in the preferential acylation of the (R)-enantiomer. The consistent production of (R)-1-phenylethyl acetate with high enantiomeric excess across numerous studies supports this stereochemical preference. scielo.br

Factors Governing Enantioselectivity and Conversion in Enzymatic Reactions

The success of the enzymatic resolution of 1-phenylethanol is not solely dependent on the choice of enzyme. A multitude of reaction parameters can be manipulated to enhance both the enantioselectivity (a measure of the enzyme's ability to distinguish between enantiomers) and the conversion (the extent to which the substrate is transformed into product).

The reaction medium plays a pivotal role in modulating lipase activity and enantioselectivity. While enzymatic reactions in biological systems occur in aqueous environments, for the synthesis of esters like 1-phenylethyl acetate, non-aqueous media are often preferred to shift the reaction equilibrium towards synthesis rather than hydrolysis.

Organic Solvents : Non-polar organic solvents such as n-hexane, toluene, and cyclohexane are widely used and have been shown to be effective for this kinetic resolution. scirp.orgnih.govacs.org In a study comparing different solvents, n-hexane was found to be the optimal reaction solvent for the synthesis of 1-phenylethyl acetate using Novozym 435, yielding a product of 58.45%. scirp.org Toluene and n-heptane also demonstrated good catalytic activity. scirp.org

Aqueous Systems : While less common for synthesis, the presence of a minimal amount of water is often essential for maintaining the enzyme's active conformation. However, excessive water can promote the reverse reaction of hydrolysis. Some novel approaches have explored biphasic systems, where an aqueous phase containing the enzyme is in contact with an organic phase containing the substrate and product, or the use of water as a solvent with acyltransferases that favor transesterification over hydrolysis. nih.govrsc.org

Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. Natural deep eutectic solvents (NADES) are derived from natural compounds and are considered green solvents. cancer.gov A study using choline chloride:glycerol (ChGly) as a solvent for the lipase-catalyzed synthesis of (R)-1-phenylethanol demonstrated the potential of these systems. researchgate.net The use of NADES can enhance enzyme stability and offers an environmentally benign alternative to conventional organic solvents. cancer.gov

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. They have been shown to be effective media for the kinetic resolution of 1-phenylethanol. rsc.org In some cases, the use of ionic liquids can lead to improved enantioselectivity. rsc.orgrsc.org For example, a study demonstrated that the combination of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with the ionic liquid [EMIM][BF4] resulted in an enantiomeric excess of the product of 98.9% and a high enantioselectivity value (E > 200). mdpi.com

Solvent-Free Systems : Conducting the reaction in a solvent-free system, where the substrates themselves act as the solvent, is an attractive option from a green chemistry perspective. This approach increases the concentration of reactants, potentially leading to higher reaction rates and simplifying downstream processing. mdpi.comsemanticscholar.org In a study on the synthesis of 1-phenylethyl acetate, the catalytic activity in a solvent-free system was found to be higher than in some organic solvents like tetrahydrofuran. researchgate.net

The following table summarizes the effect of different solvent systems on the kinetic resolution of 1-phenylethanol from various studies.

Immobilization involves confining the enzyme to a solid support material. This technique offers several advantages over using the free enzyme, including enhanced stability (thermal and operational), ease of separation from the reaction mixture, and the potential for continuous processing and enzyme reuse. mdpi.com Novozym 435, a commercially available biocatalyst, is an example of Candida antarctica lipase B immobilized on a macroporous acrylic resin. nih.gov

The immobilization matrix can influence the enzyme's catalytic properties. For instance, lipases have been immobilized in starch films, which in some cases led to lower conversion rates but higher enantioselectivity compared to the free enzyme. scielo.br The reusability of immobilized enzymes is a significant economic advantage. In one study, immobilized Novozym 435 was reused for multiple cycles in the synthesis of 1-phenylethyl acetate, maintaining stable activity. scirp.org After four cycles, the yield of 1-phenylethyl acetate remained above 40%. scirp.org Another study showed that an immobilized lipase could be reused for up to 10 cycles while maintaining considerable activity. scirp.org

Fine-tuning the reaction conditions is essential for maximizing the yield and enantiomeric purity of (S)-1-phenylethyl acetate's precursor, (S)-1-phenylethanol.

Substrate Concentration : The concentration of the substrate, 1-phenylethanol, can significantly affect the reaction rate. Initially, an increase in substrate concentration leads to a higher reaction rate. ajpojournals.org However, at very high concentrations, substrate inhibition can occur, where the excess substrate molecules hinder the enzyme's catalytic activity, leading to a decrease in the reaction rate. mdpi.comcreative-enzymes.com The optimal substrate concentration needs to be determined empirically for each specific system. For the synthesis of 1-phenylethyl acetate using Novozym 435, a substrate concentration of 100 mmol/L was found to be optimal in one study. scirp.org

Enzyme Loading : The amount of enzyme used, or enzyme loading, directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction. However, there is a point of diminishing returns where increasing the enzyme amount further does not significantly increase the reaction rate and adds to the process cost. An optimal lipase addition of 40 mg/mL was identified for the synthesis of 1-phenylethyl acetate in a particular experimental setup. scirp.orgscirp.org

Temperature : Temperature has a dual effect on enzymatic reactions. An increase in temperature generally increases the reaction rate up to an optimum point. nih.gov Beyond this optimal temperature, the enzyme starts to denature, leading to a rapid loss of activity. semanticscholar.org Immobilization can often improve the thermal stability of an enzyme, allowing for reactions to be run at higher temperatures. nih.gov For the kinetic resolution of 1-phenylethanol with Novozym 435, optimal temperatures have been reported in the range of 40°C to 60°C. scirp.orgscirp.org One study found that increasing the temperature from 25°C to 55°C increased the enantiomeric excess of the substrate from 77% to 100%. nih.gov

pH : While pH is a critical parameter in aqueous enzymology, its direct control in non-aqueous media is complex. However, the "pH memory" of the enzyme, which is the pH of the last aqueous solution the enzyme was in contact with before being dried, can influence its activity in organic solvents. For lipases, this is an important consideration during their preparation and immobilization.

The table below presents a summary of optimized parameters for the kinetic resolution of 1-phenylethanol from a study using Novozym 435.

Advanced Analytical Methodologies for Enantiomeric Purity Determination

Chiral Chromatography

Chiral chromatography is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers of 1-phenylethyl acetate (B1210297), leading to different retention times and, thus, their separation.

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful tool for the enantiomeric separation of volatile compounds like 1-phenylethyl acetate. researchgate.net The technique relies on capillary columns coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.czazom.com These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes, leading to differences in retention times and enabling their separation. bgb-analytik.com

In the analysis of 1-phenylethyl acetate, chiral GC can effectively resolve the (R) and (S) enantiomers. For instance, studies have shown that certain esterases exclusively hydrolyze (R)-1-phenylethyl acetate, and the progress of this reaction can be monitored using chiral GC to confirm the production of (R)-1-phenylethanol with an enantiomeric excess (ee) greater than 99%. researchgate.net The selection of the appropriate chiral stationary phase is critical for achieving baseline separation. Enantioselective GC/MS analysis has been used to determine an enantiomeric excess of 60% for (1S)-(-)-1-phenylethyl acetate in natural isolates. nih.gov

Key Parameters in Chiral GC Analysis of 1-Phenylethyl Acetate:

| Parameter | Typical Value/Condition | Source |

| Column Type | Capillary column with chiral stationary phase | gcms.cz |

| Common CSPs | Cyclodextrin-based | azom.com |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | nih.govscirp.org |

| Application | Monitoring enantioselective reactions, purity assessment | researchgate.netscielo.br |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) using chiral columns is a widely employed and versatile method for determining the enantiomeric purity of 1-phenylethyl acetate. This technique offers excellent resolution and is suitable for a broad range of compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the enantioseparation of 1-phenylethyl acetate and its precursors. bgb-analytik.comresearchgate.netmdpi.com

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. bgb-analytik.comchiraltech.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-heptane and a polar modifier such as 2-propanol, is crucial for optimizing the separation. mdpi.com

For the analysis of 1-phenylethyl acetate, a common setup might involve a Lux Cellulose-3 column with a mobile phase consisting of n-heptane, 2-propanol, and trifluoroacetic acid. mdpi.comresearchgate.net Under such conditions, baseline separation of the (R) and (S) enantiomers of both 1-phenylethanol (B42297) and 1-phenylethyl acetate can be achieved. mdpi.com This allows for the precise determination of enantiomeric excess, which in some biocatalytic resolutions has been shown to exceed 99%. researchgate.netnih.gov

Example HPLC Conditions for 1-Phenylethyl Acetate Enantioseparation:

| Parameter | Condition | Source |

| Column | Lux Cellulose-3 (LC-3) | mdpi.comresearchgate.net |

| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | mdpi.comresearchgate.net |

| Flow Rate | 1 mL/min | mdpi.comresearchgate.net |

| Detection | UV at 254 nm | mdpi.comresearchgate.net |

| Column Temperature | 15 °C | mdpi.comresearchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chiraltech.com

The principles of chiral recognition in SFC are similar to those in HPLC, relying on the differential interactions between the enantiomers and a chiral stationary phase. chiraltech.com For acidic compounds, anion exchanger chiral stationary phases have demonstrated specific enantioselectivity. chiraltech.com While specific detailed research findings on the SFC separation of (s)-1-phenylethyl acetate are less common in the provided results, the technique's applicability to a wide range of chiral compounds suggests its potential for this analysis. Polymeric stationary phases based on materials like poly-(S)-N-(1-phenylethyl)acrylamide have been studied for chiral separations in SFC, showing similar enantioselectivity to HPLC but with improved resolution due to better peak shapes. mdpi.com

Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic methods provide alternative and often complementary information to chromatographic techniques for the determination of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent, often a lanthanide-based complex, can induce chemical shift differences between the protons of the two enantiomers. nih.govunirioja.es

This technique involves forming diastereomeric complexes between the enantiomers of 1-phenylethyl acetate and the chiral shift reagent. These transient complexes have different magnetic environments, leading to separate signals for corresponding protons in the (S) and (R) enantiomers in the ¹H NMR spectrum. The ratio of the integrals of these distinct peaks can then be used to calculate the enantiomeric excess. nih.gov

Another approach involves the derivatization of the precursor alcohol, 1-phenylethanol, with a chiral carboxylic acid to form diastereomeric esters. nih.govresearchgate.net These diastereomers can be distinguished by NMR, and the ratio of their signals provides the enantiomeric composition of the original alcohol. nih.govresearchgate.net For example, the methyl protons of the 1-phenylethyl group in diastereomeric esters have been shown to appear as two distinct doublets in the ¹H NMR spectrum. nih.gov

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions. The (s)-enantiomer of 1-phenylethyl acetate is levorotatory, meaning it rotates the plane of polarized light to the left (a negative rotation).

The specific rotation [α] is a characteristic physical property of a chiral compound and is dependent on the concentration of the sample and the path length of the polarimeter tube. libretexts.org By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, which is often used interchangeably with enantiomeric excess, can be determined. nih.govresearchgate.net For example, the optical purity of an enantiomerically enriched sample of (S)-1-phenylethanol was determined by comparing its specific rotation to that of a commercially available standard. nih.gov

Applications and Industrial Significance of S 1 Phenylethyl Acetate

Role as a Chiral Intermediate in the Synthesis of Pharmaceutically Active Compounds

The production of single-enantiomer drug intermediates is a critical aspect of the pharmaceutical industry to ensure therapeutic efficacy and minimize side effects. core.ac.uk (S)-1-Phenylethyl acetate (B1210297) and its precursor, (S)-1-phenylethanol, are valuable chiral intermediates in organic synthesis. researchgate.net The high enantioselectivity of enzymes makes them attractive biocatalysts for producing these optically pure compounds. core.ac.ukresearchgate.net

Enzymatic kinetic resolution is a key technique employed to obtain these chiral molecules. This process often involves the use of lipases or esterases to selectively acylate one enantiomer from a racemic mixture of an alcohol, such as 1-phenylethanol (B42297). scirp.orgnih.gov For instance, the esterase YbfF from E. coli has been shown to be highly enantioselective, hydrolyzing (R)-1-phenylethyl acetate to yield (R)-1-phenylethanol while leaving (S)-1-phenylethyl acetate unreacted and in high enantiomeric purity. researchgate.net

The resulting enantiopure products serve as crucial building blocks for more complex molecules. For example, (S)-1,2-O-isopropylideneglycerol ((S)-IPG), a chiral product obtained through similar enzymatic resolution of its esters, is an important precursor for the synthesis of β-blockers, prostaglandins, and leukotrienes. researchgate.net The synthesis of the antidepressant (S)-fluoxetine has been achieved using (S)-1-phenylethylamine, a closely related chiral amine, as the chiral auxiliary to guide the stereochemistry of the reaction. mdpi.com Similarly, other biologically important compounds like Rasagiline and Tamsulosin have been synthesized using intermediates derived from chiral 1-phenylethylamine. mdpi.com These examples underscore the importance of enantiopure compounds like (S)-1-phenylethyl acetate and its analogues as foundational components in the synthesis of high-value active pharmaceutical ingredients. mdpi.com

Utilization in the Synthesis of Agrochemicals and Fine Chemicals

The utility of chiral intermediates extends beyond pharmaceuticals into the agrochemical and fine chemical industries. core.ac.uk In agrochemistry, the stereochemistry of a molecule can significantly influence its biological activity, such as herbicidal or pesticidal effects. The synthesis of specific enantiomers can lead to more potent and selective products with reduced environmental impact.

A notable example involves the chemo-enzymatic synthesis of a key intermediate for an enantiomeric triazolopyrimidine herbicide. mdpi.com This process utilizes the immobilized lipase (B570770) Novozym 435—the same type of biocatalyst often used in the resolution of 1-phenylethanol—to resolve (R,S)-1-(4-chlorophenyl)ethylamine. scirp.orgmdpi.com The resulting (S)-enantiomer is a crucial building block for the herbicide. mdpi.com This demonstrates the industrial relevance of enzymatic resolution for producing chiral amines and, by extension, related chiral esters for the agrochemical sector.

In the realm of fine chemicals, 1-phenylethyl acetate is valued for its aromatic properties and is used in fragrances and flavors. researchgate.netchemimpex.comthegoodscentscompany.com It is a component in the reconstitution of scents like rose and lilac. thegoodscentscompany.com The enzymatic synthesis of such flavor esters is a significant area of industrial biotechnology, as it can produce compounds considered "natural" under certain regulations. scielo.brresearchgate.net

Development of Green Chemistry Processes for Sustainable Production

The industrial production of (S)-1-phenylethyl acetate has increasingly focused on sustainable methods that minimize environmental impact and reduce costs. scirp.org Green chemistry principles are central to this effort, emphasizing the use of renewable resources, environmentally benign solvents, and energy-efficient processes. nih.gov

A key strategy in green chemistry is the valorization of waste streams from agriculture and industry. nih.govnih.gov Agro-industrial residues are being explored as low-cost, sustainable supports for immobilizing enzymes used in biocatalysis. nih.govnih.gov Lipases, the primary enzymes used for the kinetic resolution of 1-phenylethanol, have been successfully immobilized on various waste biomasses. nih.govresearchgate.net

Research has demonstrated that materials such as rice husk, babassu mesocarp, sugarcane bagasse, and coffee grounds can serve as effective supports for lipases like Thermomyces lanuginosus lipase (TLL). nih.govnih.gov In one study, TLL immobilized on rice husk (RH-TLL) and babassu mesocarp (BM-TLL) showed high immobilization efficiencies of over 98%. nih.govnih.gov Notably, the biocatalyst prepared from rice husk exhibited an esterification activity of 396.4 U g⁻¹, significantly higher than the 113.5 U g⁻¹ of the commercial immobilized lipase, Lipozyme® TL IM. nih.govnih.gov These findings indicate that using agro-industrial waste not only provides a sustainable and cost-effective alternative to commercial supports but can also lead to the creation of more robust and active biocatalysts. nih.govnih.gov

The choice of solvent is critical in chemical synthesis, as traditional solvents are often volatile, toxic, and environmentally harmful. peeref.com Green chemistry promotes the use of safer alternatives or, ideally, solvent-free systems. semanticscholar.org In the enzymatic synthesis of 1-phenylethyl acetate, research has focused on identifying optimal reaction media that are both efficient and environmentally friendly. scirp.org

Studies have shown that non-polar solvents like n-hexane and n-heptane provide good catalytic activity for the lipase-catalyzed resolution of 1-phenylethanol. scirp.orgscirp.org In a comparative study using Novozym 435 lipase, n-hexane was identified as the solvent yielding the highest product conversion. scirp.orgscirp.org The use of solvent-free systems is another promising green alternative, where the substrate itself acts as the solvent, simplifying the process and reducing waste. semanticscholar.org Research into the continuous production of similar esters, like 2-phenylethyl acetate, has successfully utilized solvent-free systems with an immobilized lipase in a packed-bed reactor, achieving high conversion rates. semanticscholar.org The development of processes using natural deep eutectic solvents (NADES) is also being explored for lipase-catalyzed resolutions. mdpi.com

The following table, derived from a study on the synthesis of 1-phenylethyl acetate, illustrates the significant impact of the solvent system on reaction yield. researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | Tetrahydrofuran | 13.89 |

| 2 | Toluene | 48.20 |

| 3 | n-Hexane | 58.45 |

| 4 | n-Heptane | 57.19 |

| 5 | Acetonitrile | 44.21 |

| 6 | Solvent-free | 45.80 |

Theoretical and Computational Studies of S 1 Phenylethyl Acetate and Its Reactions

Conformational Analysis and Molecular Modeling

The three-dimensional structure of (S)-1-phenylethyl acetate (B1210297) is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis and molecular modeling are employed to identify the most stable conformations and to understand the factors governing their relative stabilities.

Computational studies have utilized methods like Density Functional Theory (DFT) to determine the most stable conformational arrangement of the (S)-1-phenylethyl moiety. researchgate.net These calculations are crucial for understanding how the molecule orients itself in different chemical environments. One computational investigation into the kinetics, mechanism, and thermodynamic properties of the gas-phase thermal decomposition of 1-phenylethyl acetate identified three low-energy conformers. The heats of formation for these conformers were calculated, with the most stable conformer being selected for further study. fudutsinma.edu.ng

| Conformer | Calculated Heat of Formation (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|

| A | 83.168 | 0.000 |

| B | 89.253 | 6.085 |

| C | 102.735 | 19.567 |

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energetics. The gas-phase thermal decomposition of 1-phenylethyl acetate into vinyl benzene and acetic acid has been a subject of such theoretical investigations. fudutsinma.edu.ng

This unimolecular elimination reaction is proposed to proceed through a concerted six-membered cyclic transition state. fudutsinma.edu.ng DFT calculations at the B3LYP/6-31++G** level of theory have been used to map out the potential energy surface of this reaction. fudutsinma.edu.ng The study reveals an asynchronous process where the cleavage of the α-ether oxygen bond and the β-carbon-hydrogen bond, along with the formation of a new bond, occurs in a single step. fudutsinma.edu.ng

Geometric parameters of the ground state (reactant), transition state, and product have been calculated, providing a detailed picture of the bond-breaking and bond-forming processes. The calculated activation energy (Ea) and other kinetic parameters are in good agreement with experimental data. fudutsinma.edu.ng

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 43.7 kcal/mol |

| Pre-exponential Factor (log A) | 12.70 |

| Rate Constant (k) | 6.1 x 10-2 s-1 |

| Enthalpy of Reaction (ΔHreaction) | 38.45 kcal/mol |

| Entropy Change (ΔS) | 5.867 J/mol/K |

| Gibbs Free Energy Change (ΔG) | 39.69 kJ/mol |

These quantum mechanical studies provide fundamental insights into the reactivity of (S)-1-phenylethyl acetate and demonstrate the power of computational chemistry in predicting and understanding reaction mechanisms.

Docking Studies and Enzyme-Substrate Interactions

(S)-1-Phenylethyl acetate is a chiral molecule, and its interactions with enzymes are often stereospecific. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a substrate like (S)-1-phenylethyl acetate fits into the active site of an enzyme.

Lipases are commonly used for the kinetic resolution of racemic 1-phenylethanol (B42297) to produce enantiomerically pure (S)-1-phenylethyl acetate. Notable enzymes in this regard include Candida antarctica lipase (B570770) B (CALB) and Pseudomonas fluorescens lipase (PFL). researchgate.net While specific docking studies for (S)-1-phenylethyl acetate with these enzymes are not extensively detailed in the available literature, the principles of enzyme-substrate interactions can be inferred from the known structure of their active sites and their observed enantioselectivity.

The active site of lipases typically consists of a catalytic triad (e.g., Ser-His-Asp in CALB) and a binding pocket that accommodates the substrate. chemrxiv.org The stereoselectivity arises from the differential fit of the two enantiomers of the substrate into this chiral active site. For the acylation of 1-phenylethanol, the enzyme preferentially accommodates one enantiomer, leading to the formation of the corresponding ester.

Docking studies of other substrates with PFL have shown that hydrogen bonding interactions between the hydroxyl group of the substrate and key residues in the catalytic site are crucial for binding and subsequent reaction. It is plausible that similar interactions govern the binding of 1-phenylethanol enantiomers, with the enzyme's active site sterically favoring the R-enantiomer for acylation, thus leading to the production of (S)-1-phenylethyl acetate.

| Enzyme | Source Organism | Typical Catalytic Triad Residues | Observed Enantioselectivity |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Candida antarctica | Ser, His, Asp | Excellent for the resolution of chiral alcohols researchgate.net |

| Pseudomonas fluorescens lipase (PFL) | Pseudomonas fluorescens | Ser, His, Asp/Glu | High enantioselectivity in kinetic resolutions |

Future docking studies focusing specifically on the (S)-1-phenylethyl acetate-lipase complex would provide a more detailed understanding of the specific amino acid residues involved in substrate binding and the molecular basis for the observed enantioselectivity.

Future Research Directions and Emerging Technologies

Discovery and Engineering of Novel Biocatalysts with Enhanced Performance

The performance of the biocatalyst is central to the efficiency of (s)-1-phenylethyl acetate (B1210297) synthesis. Research is focused on discovering new enzymes and engineering existing ones to exhibit superior activity, stability, and enantioselectivity.

Screening and Discovery: The search for novel lipases and esterases from diverse microbial sources remains a vital strategy. Metagenomic approaches allow for the discovery of enzymes from unculturable microorganisms, providing access to a vast and untapped pool of biocatalytic diversity. For instance, a novel esterase gene from the metagenomic sequences of deep-sea hydrothermal vents was expressed in Escherichia coli, and the resulting enzyme (est-OKK) showed high activity towards esters with short acyl chains. researchgate.net Another esterase from E. coli, YbfF, was found to be highly enantioselective (E ≥ 200) for the hydrolysis of (R)-1-phenylethyl acetate, yielding the desired (S)-1-phenylethanol with over 99% enantiomeric excess (ee). researchgate.net

Protein Engineering: Directed evolution and rational design are powerful tools for tailoring enzymes to specific industrial applications. nih.gov Directed evolution involves iterative rounds of random mutagenesis and screening to identify variants with improved properties, such as enhanced thermostability or altered substrate specificity. nih.govmdpi.com For example, six generations of random mutagenesis, recombination, and screening increased the melting temperature (Tm) of a Bacillus subtilis p-nitrobenzyl esterase by 14°C without compromising its catalytic activity at lower temperatures. nih.gov

Rational design, guided by knowledge of the enzyme's three-dimensional structure and catalytic mechanism, allows for targeted modifications through site-directed mutagenesis. mdpi.comnih.gov This approach can enhance enantioselectivity by modifying amino acid residues within the enzyme's active site. Computational methods have demonstrated their utility for predicting the effects of mutations. mdpi.com A notable example involved improving the enantioselectivity of Candida antarctica Lipase (B570770) B (CALB) for chiral carboxylates by modifying five amino acids in the catalytic cavity, which also led to increased activity. mdpi.com

The table below summarizes examples of engineered enzymes with enhanced properties relevant to chiral synthesis.

| Original Enzyme | Engineering Strategy | Target Property | Outcome |

| Bacillus subtilis p-nitrobenzyl esterase | Directed Evolution (6 generations) | Thermostability | Melting temperature (Tm) increased by 14°C with no loss of activity at 30°C. nih.gov |

| Candida antarctica Lipase B (CALB) | Rational Design (5 mutations in active site) | Enantioselectivity | Improved enantioselectivity for chiral carboxylates and increased activity. mdpi.com |

| Acetyl Xylan (B1165943) Esterase (BaAXE) | Rational Design (Site-directed mutagenesis) | Stability in organic solvents | Mutants showed improved activity and stability in ethanol (B145695) and methanol (B129727). mdpi.comnih.gov |

| Phanerochaete chrysosporium Epoxide Hydrolase | Directed Evolution | Hydrolytic Activity & Enantioselectivity | Mutants showed significantly enhanced enzymatic activity. mdpi.com |

Immobilization: Immobilizing enzymes on solid supports is a critical technology for enhancing their stability, facilitating catalyst recovery, and enabling reuse, which is crucial for industrial applications. mdpi.comscirp.orgresearchgate.net Various materials, including silica (B1680970) microspheres, ceramic beads, and magnetic nanoparticles, have been successfully used as supports. researchgate.netacs.org Immobilized Candida antarctica lipase B (Novozym 435) is a widely used and robust biocatalyst for the kinetic resolution of 1-phenylethanol (B42297). scirp.orgnih.govscirp.org Studies have shown that immobilized lipases can be reused for multiple cycles (e.g., 10 to 30 times) while maintaining high activity and enantioselectivity. nih.govresearchgate.net

Continuous Flow Bioreactors for Scalable Production

Transitioning biocatalytic processes from batch to continuous flow operations offers significant advantages, including enhanced productivity, better process control, improved safety, and easier scalability. whiterose.ac.uktandfonline.com Microreactors and packed-bed reactors (PBRs) are at the forefront of this technological shift.

Microreactors, with their high surface-area-to-volume ratios, provide excellent mass and heat transfer, allowing for precise control over reaction conditions and potentially higher reaction rates and yields compared to conventional reactors. researchgate.net This technology is particularly suitable for the production of high-value chemicals like single-enantiomer pharmaceuticals. tandfonline.com While microreactor productivity is often lower than industrial-scale reactors, they are ideal for low-scale production and process development. tandfonline.com A novel microreactor design featuring a cartridge-like insertion system allows for the easy use of different immobilized biocatalysts (both enzymes and whole cells), paving the way for standardized, off-the-shelf microreactor technology. ucl.ac.uk

Packed-bed reactors (PBRs), where the immobilized enzyme is packed into a column through which the substrate solution flows, are well-suited for scalable production. whiterose.ac.uk This setup allows for high catalyst loading and straightforward product separation. The enzymatic kinetic resolution of a chiral primary amine has been successfully demonstrated in a continuous PBR using an immobilized lipase, achieving the maximum 50% conversion with a short residence time of only 6 minutes. whiterose.ac.uk

The table below highlights key features and performance metrics of different continuous flow reactor types used in biocatalysis.

| Reactor Type | Key Advantages | Example Application | Performance Metric |

| Microreactor | Excellent mass/heat transfer, precise process control, enhanced safety. researchgate.net | Synthesis of enantiomerically pure compounds. tandfonline.com | Productivity typically ranges from <1 mg h⁻¹ to 15 g h⁻¹. tandfonline.com |

| Packed-Bed Reactor (PBR) | High catalyst loading, simple product separation, suitable for scale-up. whiterose.ac.uk | Kinetic resolution of a chiral primary amine. whiterose.ac.uk | 50% conversion achieved in a 6-minute residence time. whiterose.ac.uk |

| Cartridge-based Microreactor | Versatility for different immobilization methods (enzymes/cells), standardization. ucl.ac.uk | Kinetic resolution using immobilized Candida antarctica lipase B. ucl.ac.uk | Volumetric productivity of 317.69 ± 96.74 mmol L⁻¹ min⁻¹. ucl.ac.uk |

Integration of Biocatalysis with Other Chemical Methodologies

Combining the high selectivity of enzymes with the broad reactivity of chemical catalysts in chemoenzymatic cascade reactions offers a powerful strategy to develop highly efficient and novel synthetic routes. mdpi.commdpi.com A key area of development is the dynamic kinetic resolution (DKR) of 1-phenylethanol.

Standard enzymatic kinetic resolution is limited to a theoretical maximum yield of 50% because only one enantiomer of the racemic starting material is converted. scielo.br DKR overcomes this limitation by integrating the enzymatic resolution with an in situ racemization of the unreacted enantiomer, theoretically enabling a 100% yield of a single product enantiomer. mdpi.comscielo.br This is typically achieved by combining a lipase with a metal-based racemization catalyst.

Various chemical catalysts have been successfully coupled with lipases for the DKR of alcohols and amines. mdpi.com Ruthenium and rhodium complexes are commonly employed for alcohol racemization. mdpi.comnih.gov For instance, a ruthenium complex combined with Candida antarctica Lipase B (CALB) enabled the rapid DKR of 1-phenylethanol, producing the corresponding acetate in high yield and >99% ee within 3 hours. nih.gov More recently, niobium salts, such as niobium phosphate (B84403) hydrate, have been developed as effective agents for the racemization of (S)-1-phenylethanol. scielo.brscielo.br When combined with CALB, this system achieved a 92% conversion to (R)-1-phenylethyl acetate with 85% ee. scielo.br

The development of one-pot, multi-catalyst systems presents challenges due to potential incompatibilities between the biocatalyst and the chemical catalyst (e.g., different optimal temperatures, pH, or mutual deactivation). mdpi.comresearchgate.net Strategies to address these issues include the co-immobilization of both catalysts onto a single support or the use of compartmentalization techniques, where reactions are physically separated, for example, by a membrane. mdpi.comresearchgate.netrsc.org

| Chemoenzymatic Strategy | Biocatalyst | Chemical Catalyst/Method | Target Reaction | Key Result |

| Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase B (CALB) | Niobium phosphate hydrate | Racemization of (S)-1-phenylethanol and acylation. scielo.br | 92% conversion to (R)-1-phenylethyl acetate, 85% ee. scielo.br |

| Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase B (CALB) | Ruthenium complex (e.g., complex 4 ) | Racemization and acylation of 1-phenylethanol. nih.gov | >99% ee and high yield in 3 hours. nih.gov |

| Deracemization via Oxidation/Reduction | Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Manganese oxide (MnO₂) | Oxidation of racemic 1-phenylethanol to acetophenone (B1666503), followed by asymmetric reduction. rsc.org | (R)-1-phenylethanol produced with >99% ee and 96% yield. rsc.org |

| One-Pot Hydrogenation/Resolution | Immobilized Lipase | Pd/Al₂O₃ | Hydrogenation of acetophenone to (R,S)-1-phenylethanol followed by kinetic resolution. researchgate.net | Successful one-pot synthesis of (R)-1-phenylethyl acetate. researchgate.net |

Advanced Characterization of Enzyme Structure-Function Relationships

A fundamental understanding of how an enzyme's structure dictates its function is crucial for the successful rational design of improved biocatalysts. Advanced computational and experimental techniques are providing unprecedented insights into these relationships.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a substrate, such as 1-phenylethanol, binds within the active site of an enzyme. researcher.lifenih.gov These models can help identify key amino acid residues that control substrate orientation and, consequently, the enantioselectivity of the reaction. researcher.life By understanding these interactions, researchers can propose specific mutations to improve the enzyme's performance.

Rational Enzyme Engineering: The insights gained from computational studies and structural biology (like X-ray crystallography) guide the rational engineering of enzymes. mdpi.com By using site-directed mutagenesis, specific amino acids can be replaced to alter properties such as enantioselectivity, activity, or stability. mdpi.com For example, by analyzing the structure of an esterase, researchers predicted that the orientation of the methyl and phenyl groups of the two enantiomers of 1-phenylethyl acetate within two "pockets" of the active site determines the enzyme's enantioselectivity. globethesis.com This knowledge can then be used to engineer the pockets to favor the binding of the desired enantiomer. Similarly, introducing charged residues on the surface of an acetyl xylan esterase, away from the active site, was shown to improve its stability and activity in hydrophilic organic solvents. mdpi.comnih.gov This demonstrates that modifications outside the immediate active site can also have a significant impact on enzyme performance.

The acceleration of biocatalyst discovery is also being aided by machine learning. Predictive algorithms can navigate the vastness of protein sequence space to identify promising mutation candidates, reducing the experimental screening effort required in directed evolution campaigns. nih.gov

Q & A

Q. What synthetic routes are commonly used for (S)-1-phenylethyl acetate, and how is enantiomeric purity ensured?

- Answer : Enantioselective synthesis often employs lipase-catalyzed transesterification. For example, Candida antarctica lipase B (CALB) achieves >99% enantiomeric excess (ee) in transesterifying racemic 1-phenylethanol to the (S)-enantiomer . Immobilized enzymes (e.g., Im-LipG9) show 16% conversion for (S)-1-phenylethyl acetate with high selectivity (E >200) . GC or HPLC with chiral columns are used to verify ee .

Advanced Research Questions

Q. How do computational models explain the thermal decomposition mechanism of (S)-1-phenylethyl acetate?

- Answer : Pyrolysis occurs via β-hydrogen elimination, producing vinyl benzene (C₈H₈) and acetic acid. Transition state analysis (bond index δBav = 0.603) indicates asynchronous bond cleavage (Sy = 0.9023), where C–H bond formation precedes C–O cleavage . Computational data align with experimental decomposition temperatures (~450°C) .

Q. What methodologies resolve contradictions in enantioselective synthesis data across different enzyme systems?

- Answer : Comparative kinetic studies using immobilized enzymes (e.g., Im-LipG9 vs. CALB) reveal substrate-specific activity. For example:

Q. How can researchers optimize reaction conditions for scalable enantioselective synthesis?

- Answer : Key parameters include:

- Temperature : 30–40°C to balance enzyme activity and stability .

- Solvent : Hydrophobic solvents (e.g., hexane) improve enantioselectivity by reducing water interference .

- Immobilization : Silica or resin-bound enzymes enhance reusability (e.g., CALB retains >90% activity after 5 cycles) .

Analytical and Data Interpretation Challenges

Q. What advanced techniques validate stereochemical assignments in (S)-1-phenylethyl acetate?

- Answer : Polarimetry and chiral GC/MS are standard. For ambiguous cases, X-ray crystallography of derivatives (e.g., 1-phenylethyl urethane) or NOE NMR experiments resolve stereochemistry .

Q. How do researchers address discrepancies between computational predictions and experimental thermolysis data?

- Answer : Discrepancies in activation energy (e.g., DFT vs. experimental ΔH‡) are minimized using hybrid functionals (e.g., B3LYP-D3) and solvent correction models. Synchrotron-based IR spectroscopy validates transition-state geometries .

Safety and Compliance

Q. What safety protocols are critical for handling (S)-1-phenylethyl acetate in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.